

Alternate names for dibenzyl oxalate such as benzyl oxalate

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Compound of Interest

Compound Name: *Dibenzyl oxalate*

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An In-depth Technical Guide to **Dibenzyl Oxalate** and its Alternate Names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dibenzyl oxalate**, a significant organic compound utilized as a key intermediate in various synthetic processes, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical identity, including various synonyms, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis.

Chemical Identity and Alternate Names

Dibenzyl oxalate is systematically known by several names, reflecting its structure as the dibenzyl ester of oxalic acid. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing.

Table 1: Synonyms and Identifiers for **Dibenzyl Oxalate**

Name Type	Name	Source
Common Name	Dibenzyl Oxalate	[1][2][3][4]
Alternate Common Name	Benzyl Oxalate	[2][3][4][5]
IUPAC Name	dibenzyl ethanedioate	[2]
Systematic Name	Ethanedioic acid, bis(phenylmethyl) ester	[2][3][4][6]
Other Systematic Name	Oxalic acid, dibenzyl ester	[2][4]
CAS Number	7579-36-4	[1][2][3][7][8][9]
Molecular Formula	C ₁₆ H ₁₄ O ₄	[2][3][9]
Linear Formula	(CO ₂ CH ₂ C ₆ H ₅) ₂	[1][7]
InChI Key	ZYZXGWGQYNTGAU- UHFFFAOYSA-N	[1][2]
SMILES	C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2	[2]

Physicochemical Properties

The physical and chemical properties of **dibenzyl oxalate** are fundamental to its application in synthesis, determining its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data of **Dibenzyl Oxalate**

Property	Value	Source
Molecular Weight	270.28 g/mol	[1] [2] [3] [7] [9]
Appearance	White, flaked crystalline solid	[9] [10]
Melting Point	80-82 °C	[1] [8] [10] [11] [12]
Boiling Point	235 °C at 14 mmHg	[1] [10] [11] [12]
Density	1.2 ± 0.1 g/cm ³	[8]
Flash Point	171.4 ± 24.9 °C	[8]
Purity	Typically ≥ 98-99%	[1] [9] [13] [14]
Storage Temperature	Room Temperature, sealed in dry conditions	[10]

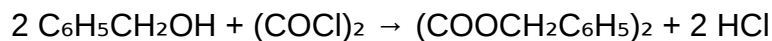
Role in Pharmaceutical and Chemical Synthesis

Dibenzyl oxalate serves as a crucial intermediate in organic synthesis.[\[6\]](#) Its stable chemical properties and high purity make it a valuable component in the creation of complex drug molecules.[\[9\]](#) In the pharmaceutical industry, it acts as a versatile building block for constructing sophisticated molecular architectures necessary for novel therapeutic agents.[\[9\]](#) [\[13\]](#) The reactive ester groups and benzyl moieties can be leveraged for functionalization and chain extension, leading to a diverse array of biologically active compounds.[\[9\]](#) For instance, it is used in the synthesis of the sedative benzoylphenobarbital.[\[6\]](#) Beyond pharmaceuticals, it also finds applications as a plasticizer and as an intermediate in the production of dyes and fragrances.[\[9\]](#)[\[14\]](#)

Experimental Protocol: Synthesis of Dibenzyl Oxalate

The synthesis of **dibenzyl oxalate** is typically achieved through the esterification of oxalic acid or its derivatives with benzyl alcohol. A common and efficient method involves the reaction of oxalyl chloride with benzyl alcohol. The following protocol is a synthesized procedure based on established chemical principles for similar reactions.

Reaction Scheme:



Materials and Reagents:

- Benzyl alcohol (2 molar equivalents)
- Oxalyl chloride (1 molar equivalent)
- Anhydrous diethyl ether or n-hexane as a solvent
- Triethylamine (optional, as an HCl scavenger)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Equipment:

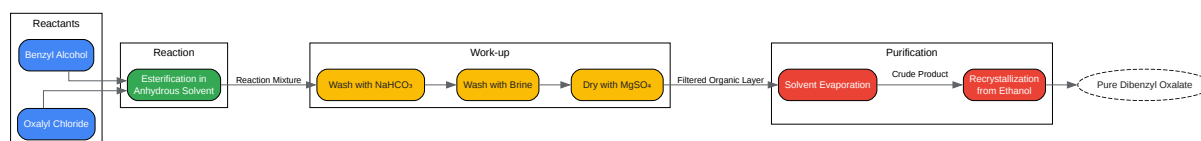
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Dropping funnel
- Heating mantle
- Separatory funnel
- Büchner funnel and flask for vacuum filtration
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve benzyl alcohol in a suitable anhydrous solvent such as diethyl ether or n-hexane.
- **Addition of Oxalyl Chloride:** While stirring the solution at room temperature, add oxalyl chloride dropwise using a dropping funnel over a period of 30-60 minutes. The reaction is exothermic and will generate hydrogen chloride gas. If desired, triethylamine can be added to the initial benzyl alcohol solution to neutralize the evolved HCl.
- **Reaction:** After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid (caution: CO₂ evolution), followed by water, and finally with brine.
 - Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude **dibenzyl oxalate** can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **dibenzyl oxalate**.



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Caption: Synthesis and purification workflow for **dibenzyl oxalate**.

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